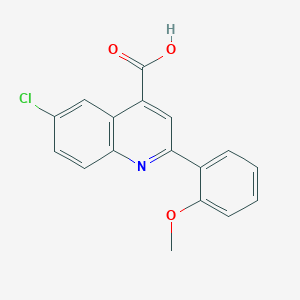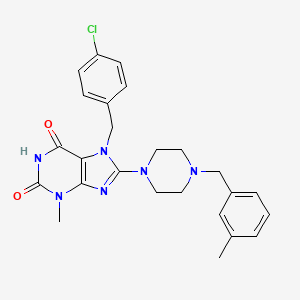![molecular formula C18H20F3N3O4 B2731113 1-{2-Oxo-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]ethyl}pyrrolidine-2,5-dione CAS No. 2380043-32-1](/img/structure/B2731113.png)
1-{2-Oxo-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]ethyl}pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{2-Oxo-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]ethyl}pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core. This compound is notable for its potential applications in medicinal chemistry due to its unique structural properties, which include a trifluoromethyl group attached to a pyridine ring. The presence of these functional groups can significantly influence the compound’s biological activity and pharmacokinetic properties.
Vorbereitungsmethoden
The synthesis of 1-{2-Oxo-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]ethyl}pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate amino acid derivatives or through the functionalization of preformed pyrrolidine rings.
Introduction of the Piperidine Moiety: This step involves the attachment of the piperidine ring to the pyrrolidine-2,5-dione core, often through nucleophilic substitution reactions.
Attachment of the Trifluoromethylpyridine Group: This is typically done via a coupling reaction, such as Suzuki-Miyaura coupling, where the trifluoromethylpyridine boronic acid is coupled with a halogenated precursor.
Industrial production methods would likely optimize these steps to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
1-{2-Oxo-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]ethyl}pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others, allowing for the fine-tuning of the compound’s properties.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-{2-Oxo-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]ethyl}pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It serves as a versatile scaffold for the synthesis of novel bioactive molecules.
Biology: The compound can be used to study the effects of trifluoromethyl groups on biological activity.
Industry: The compound’s unique properties may make it useful in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1-{2-Oxo-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]ethyl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the pyrrolidine-2,5-dione core may interact with active sites or allosteric sites on the target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-{2-Oxo-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]ethyl}pyrrolidine-2,5-dione include other pyrrolidine-2,5-dione derivatives and trifluoromethyl-substituted compounds. These compounds may share some structural features but differ in their specific functional groups and overall molecular architecture. The unique combination of the trifluoromethylpyridine group and the pyrrolidine-2,5-dione core in this compound distinguishes it from others, potentially offering unique biological activities and applications.
Some similar compounds include:
Pyrrolidine-2,5-dione derivatives: These compounds share the same core structure but may have different substituents.
Trifluoromethyl-substituted pyridines: These compounds contain the trifluoromethylpyridine group but lack the pyrrolidine-2,5-dione core.
By comparing these compounds, researchers can better understand the structure-activity relationships and optimize the properties of new derivatives for specific applications.
Eigenschaften
IUPAC Name |
1-[2-oxo-2-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O4/c19-18(20,21)13-2-1-3-14(22-13)28-11-12-6-8-23(9-7-12)17(27)10-24-15(25)4-5-16(24)26/h1-3,12H,4-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXDHDQROHVTDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=CC=CC(=N2)C(F)(F)F)C(=O)CN3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(1-cyanocyclopentyl)-2-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]acetamide](/img/structure/B2731030.png)

![4-{[6-bromo-2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-methoxyethyl)benzamide](/img/structure/B2731032.png)
![(4-(4-bromophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2731035.png)





![2-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptane-6-carboxylic acid](/img/structure/B2731047.png)
![6-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-3(2H)-one](/img/structure/B2731049.png)


![N-(3-ethoxypropyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2731053.png)
